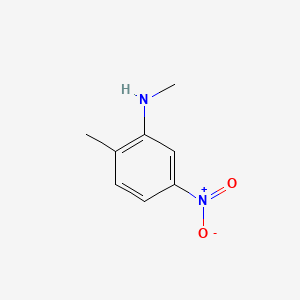

N,2-dimethyl-5-nitroaniline

Description

Contextualization within Substituted Nitroanilines and Aromatic Amine Chemistry

N,2-dimethyl-5-nitroaniline belongs to the class of substituted nitroanilines, which are derivatives of aniline (B41778) containing a nitro group on the benzene (B151609) ring. fiveable.me Aromatic amines, also known as arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. numberanalytics.com These compounds are fundamental in organic chemistry, serving as precursors for a wide array of more complex molecules. numberanalytics.com

The presence of both an electron-donating amino group (and methyl groups) and a strong electron-withdrawing nitro group on the same aromatic ring gives this compound and other substituted nitroanilines unique electronic properties. fiveable.meiucr.org This electronic push-pull system influences the molecule's reactivity, basicity, and spectroscopic characteristics. fiveable.me For instance, the delocalization of the nitrogen lone pair into the aromatic ring generally makes aromatic amines less basic than aliphatic amines. numberanalytics.com

The synthesis of aromatic amines often involves the reduction of nitroarenes, highlighting the close chemical relationship between these two classes of compounds. numberanalytics.comstudymind.co.uk Substituted nitroanilines are key intermediates in the synthesis of various organic molecules, including dyes, pharmaceuticals, and other specialty chemicals. tandfonline.comacs.orgwikipedia.org The specific positioning of the substituents on the aromatic ring, as seen in this compound, is crucial as it dictates the regioselectivity of subsequent chemical reactions. fiveable.me

Significance in Contemporary Chemical Research and Synthesis

This compound serves as a valuable building block in modern organic synthesis and is a subject of research for its potential applications.

Synthetic Intermediate:

One of the primary roles of this compound is as an intermediate in the synthesis of more complex molecules. smolecule.com For example, it is used in the production of azo dyes. smolecule.com The amino group can be diazotized and then coupled with other aromatic compounds to form azo compounds, which are known for their vibrant colors. numberanalytics.com

Several synthetic methods can be employed to produce this compound itself, including:

Direct Nitration: Starting with 2-methylaniline, a nitro group can be introduced using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com

Alkylation: Methylation of 5-nitroaniline using reagents like dimethyl sulfate (B86663) or methyl iodide can yield the target compound. smolecule.com

Research Applications:

The unique structure of this compound makes it a compound of interest in various research areas:

Antimicrobial Studies: Research has indicated that this compound and its derivatives exhibit antimicrobial activity against various pathogens. smolecule.comresearchgate.net Structure-activity relationship studies suggest that modifications to the molecule can enhance its antimicrobial efficacy. smolecule.com

Environmental Chemistry: Nitroaromatic compounds are of environmental interest, and research is being conducted on their degradation. Studies on the catalytic reduction of nitroanilines, including compounds structurally similar to this compound, aim to convert them into less harmful aniline derivatives.

The reactivity of this compound allows for various chemical transformations, further expanding its utility in research and synthesis:

Reduction: The nitro group can be reduced to an amino group, a common transformation in the synthesis of diamine compounds.

Substitution Reactions: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to the aromatic ring. smolecule.com

The ongoing investigation into the synthesis, reactivity, and biological activity of this compound and related compounds underscores its importance in the broader field of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHFAGGWTZURFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N,2 Dimethyl 5 Nitroaniline and Analogous Structures

Foundational Synthetic Routes and Precursor Utilization

The traditional synthesis of N,2-dimethyl-5-nitroaniline and related compounds relies on a series of well-understood reactions, primarily involving the sequential introduction of nitro and methyl groups onto an aniline (B41778) framework.

Electrophilic Nitration Strategies for Aniline Derivatives

Electrophilic aromatic substitution is a cornerstone for the introduction of a nitro group onto the aniline ring. The direct nitration of aniline derivatives is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). rsc.org However, the high reactivity of the amino group and its susceptibility to oxidation often necessitate a protection strategy to ensure regioselectivity and prevent unwanted side reactions. rsc.org

One common approach involves the acylation of the amine to form an acetamide, which is less activating and sterically hinders the ortho positions. rsc.org This directs the nitration to specific positions on the aromatic ring. Following nitration, the acetyl group can be removed by hydrolysis to regenerate the amine. rsc.orgrsc.org For instance, the synthesis of 2-nitro-4-methylaniline starts with the acylation of 4-methylaniline to form N-acetyl-4-methylamine, followed by nitration and subsequent deprotection. rsc.org

The nitration of N-methylaniline under strongly acidic conditions can be complex, as the lone pair on the nitrogen atom can be protonated, forming an electron-withdrawing group that directs substitution to the meta position. chegg.com Studies on the nitration of N-alkyl anilines have shown that the reaction can yield a mixture of regioisomers and is sensitive to the specific N-alkyl substituent. researchgate.net The synthesis of 2-methyl-5-nitroaniline (B49896) can be achieved by the nitration of o-toluidine (B26562) (2-methylaniline) in concentrated sulfuric acid. chemicalbook.com

Table 1: Conditions for Electrophilic Nitration of Aniline Derivatives

| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| o-Toluidine | Conc. H₂SO₄, HNO₃ | -10°C, 2h | 2-Methyl-5-nitroaniline | 90% | chemicalbook.com |

| N-acetyl-4-methylaniline | H₂SO₄, HNO₃ | - | N-acetyl-2-nitro-4-methylaniline | - | rsc.org |

| Aniline Derivatives | Acetic Anhydride, HNO₃ | - | Mixture of regioisomers | Moderate | acs.org |

N-Alkylation Reactions for Amine Functionalization

The introduction of a methyl group onto the nitrogen atom of the aniline moiety is a key step in forming this compound. This is typically achieved through N-alkylation reactions. Various methods exist for the N-alkylation of amines, including the use of alkyl halides like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

More advanced and greener catalytic systems have been developed for this transformation. Transition-metal catalysts, particularly those based on iridium and ruthenium with N-heterocyclic carbene (NHC) ligands, have proven effective for the N-alkylation of amines using alcohols as the alkylating agents. acs.org These reactions proceed through a "borrowing hydrogen" mechanism and offer a more environmentally benign alternative to traditional methods. For example, N-alkylation of aniline derivatives with benzyl (B1604629) alcohol has been demonstrated with good yields. acs.org Another approach involves the reaction of 2-chloronitrobenzene derivatives with substituted amines in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which provides N-substituted-2-nitroanilines in good to excellent yields. tandfonline.comresearchgate.net

Table 2: N-Alkylation Reactions for the Synthesis of Substituted Nitroanilines

| Amine Substrate | Alkylating Agent/Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloronitrobenzene and substituted amines | DBU | 80°C, 1h | N-substituted-2-nitroanilines | 79-92% | tandfonline.com |

| Aniline derivatives | Benzyl alcohols, NHC-Ir(III) complexes | - | N-benzylated anilines | 60-93% | acs.org |

| 5-Nitroaniline | Dimethyl sulfate or methyl iodide, base | Basic | This compound | - | smolecule.com |

Aromatic Ring Substitution Pathways for Methyl Group Introduction

In the synthesis of this compound, the methyl group on the aromatic ring is typically present in the starting material rather than being introduced via a separate substitution reaction on a pre-formed nitroaniline core. Precursors such as o-toluidine (2-methylaniline) or 2-methyl-5-nitroaniline are commonly employed. chemicalbook.comgoogle.com The synthetic strategy then focuses on the subsequent nitration and N-alkylation steps.

The regioselectivity of nitration is influenced by the existing methyl group. For example, in the nitration of 2-methylaniline, the directing effects of the amino and methyl groups, along with steric hindrance, will determine the position of the incoming nitro group. rsc.org

Advanced Synthetic Approaches and Process Optimization

To address the challenges of safety, efficiency, and scalability associated with traditional batch processes, advanced synthetic methodologies are being explored and implemented for the production of nitroaromatic compounds.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry offers significant advantages for highly exothermic reactions like nitration. vapourtec.com The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, stoichiometry, and residence time. vapourtec.combeilstein-journals.org This enhanced control leads to improved safety profiles, higher selectivity, and often better yields compared to batch reactions. vapourtec.com

The nitration of aromatic compounds in continuous flow systems has been successfully demonstrated for various substrates. vapourtec.comacs.org For example, the nitration of anilines can be performed in flow reactors, minimizing the risks associated with the accumulation of large quantities of hazardous reagents. vapourtec.comaidic.it The development of a continuous flow process for the di-nitration of an aniline derivative to produce the herbicide Pendimethalin highlights the potential for safe and efficient large-scale production. aidic.it These systems often allow for the use of less concentrated acids and can be designed for inline extraction and separation, further streamlining the manufacturing process. aidic.it

Table 3: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway | Improved safety due to small reaction volumes and superior heat transfer | vapourtec.comaidic.it |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters | vapourtec.combeilstein-journals.org |

| Selectivity | May lead to more byproducts | Often higher selectivity and purity | vapourtec.com |

| Scalability | Challenging for highly exothermic reactions | More readily scalable | aidic.it |

Multi-Component Reactions and Ring Transformation Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. ekb.egresearchgate.net These reactions are atom-economical and can reduce the number of synthetic steps, saving time and resources.

One novel approach involves the three-component ring transformation of dinitropyridone with ketones and amines to synthesize N,N,2,6-tetrasubstituted nitroanilines. sciforum.netresearchgate.net This methodology demonstrates the potential to construct highly substituted nitroaniline structures in a single, convergent step. While not a direct synthesis of this compound, it showcases an advanced strategy for creating analogous structures with a high degree of molecular complexity. The development of such MCRs provides powerful tools for the rapid generation of libraries of substituted anilines for various applications.

Catalytic Strategies in this compound Synthesis

The synthesis of nitroaromatic compounds, including this compound, has traditionally relied on methods like direct nitration with a mixture of concentrated nitric and sulfuric acids. smolecule.com However, these approaches often require harsh conditions. Modern synthetic chemistry has moved towards developing milder and more selective catalytic strategies. While literature specifically detailing catalytic synthesis for this compound is sparse, several innovative catalytic nitration methods for substituted anilines and related aromatic compounds have been developed, which are applicable to its synthesis and that of its analogs. acs.orgresearchgate.net

Transition metal-catalyzed C-H activation and nitration have emerged as powerful protocols due to their high regioselectivity, functional group tolerance, and atom economy. researchgate.net These methods often provide access to specific isomers that are difficult to obtain through traditional electrophilic substitution. For instance, silver-catalyzed nitration of anilides using sodium nitrite (B80452) has been shown to be highly ortho-selective. researchgate.net Similarly, copper-nitrate-mediated ortho-nitration of anilides has been achieved without other nitrating agents. researchgate.net Another approach involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a nitrating agent for aniline carbamates, which chelates with the directing group to exclusively yield ortho-nitration products under mild, neutral conditions. researchgate.net

Photocatalysis offers a green alternative for nitration reactions. A visible-light-driven method for the nitration of protected anilines uses riboflavin (B1680620) tetraacetate as an organic photoredox catalyst and sodium nitrite as the NO₂ source, proceeding at room temperature without strong acids or stoichiometric oxidants. acs.org Biocatalysis represents another frontier, utilizing enzymes for selective nitration under mild conditions, although this field is still developing. acs.org

These catalytic strategies highlight a shift towards more controlled and environmentally benign processes for the synthesis of nitroanilines.

Table 1: Overview of Modern Catalytic Nitration Strategies for Aniline Derivatives

| Catalytic System | Nitrating Agent | Key Features | Selectivity | Ref. |

|---|---|---|---|---|

| Silver (Ag) catalyst | Sodium nitrite | Efficient for anilides; mild conditions. | Ortho-selective | researchgate.net |

| Copper(II) nitrate | Self-nitrating | No additional metal catalyst or nitrating agent needed. | Ortho-selective | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Ceric Ammonium Nitrate | Mild, neutral conditions; chelation-controlled. | Ortho-selective | researchgate.net |

| Riboflavin tetraacetate (photocatalyst) | Sodium nitrite | Visible-light driven; room temperature; acid-free. | Para-favored | acs.org |

| Peroxidases (biocatalyst) | NO₂⁻ or NO | Enzymatic; mild conditions. | Regioselectivity is a key challenge. | acs.org |

Mechanistic Investigations of Synthetic Transformations

Detailed Mechanisms of Electrophilic Aromatic Substitution on Substituted Anilines

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for functionalizing aromatic rings like benzene (B151609) and its derivatives. wikipedia.orgtotal-synthesis.com The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two principal steps.

First, the electron-rich aromatic π-system of the substituted aniline acts as a nucleophile and attacks the electrophile (E⁺). total-synthesis.comulisboa.pt In the case of nitration, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. ulisboa.pt This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. ulisboa.pt The stability of this intermediate is crucial, and it is enhanced by the substituents already present on the aniline ring. wikipedia.orglkouniv.ac.in For aniline derivatives, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, providing significant stabilization for the positive charge, especially when the attack occurs at the ortho and para positions. wikipedia.orglkouniv.ac.in

The second step involves the deprotonation of the sigma complex. ulisboa.pt A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. This action restores the stable aromatic π-system, yielding the final substituted product. ulisboa.pt This deprotonation step is typically fast and exothermic.

Role of Steric and Electronic Effects on Reaction Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. wikipedia.orgrsc.org These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

In the case of the precursor to this compound, which is N,2-dimethylaniline (or N,N-dimethyl-o-toluidine), the ring bears two substituents: a dimethylamino group (-N(CH₃)₂) and a methyl group (-CH₃).

Electronic Effects:

Dimethylamino Group (-N(CH₃)₂): This group is a powerful activator and ortho-, para-director. Its nitrogen atom has a lone pair of electrons that it can donate to the benzene ring through resonance (+R effect). wikipedia.orglkouniv.ac.in This donation increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles, particularly at the ortho and para positions. wikipedia.orgbyjus.com However, nitration is typically performed in strong acidic conditions (e.g., HNO₃/H₂SO₄). stackexchange.com Under these conditions, the basic nitrogen atom of the dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂). stackexchange.comchemistrysteps.com This protonated group becomes strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring. stackexchange.comchemistrysteps.com

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho-, para-director. lkouniv.ac.in It donates electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation, thereby stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

Steric Effects: Steric hindrance plays a critical role in determining the final product distribution. rsc.org Bulky substituents can physically block the approach of the electrophile to the adjacent (ortho) positions. ulisboa.ptvaia.com The N,2-dimethylaniline molecule has a methyl group at the 2-position and a dimethylamino group at the 1-position. Both groups, especially after the dimethylamino group is protonated, exert steric hindrance that discourages electrophilic attack at the adjacent positions (position 3 and position 6). stackexchange.comvaia.com

Combined Influence on Regioselectivity: For the nitration of N,2-dimethylaniline, the directing effects of the two groups are combined:

The reaction occurs in a strong acid, so the -N(CH₃)₂ group is protonated to -N⁺H(CH₃)₂, which directs incoming electrophiles to the meta position (positions 3 and 5).

The -CH₃ group at position 2 directs incoming electrophiles to its ortho position (position 3) and its para position (position 5).

The electrophile is therefore directed to both positions 3 and 5. Position 3 is ortho to the methyl group and meta to the anilinium group. Position 5 is para to the methyl group and meta to the anilinium group. Due to the steric bulk of the ortho-methyl group and the adjacent protonated dimethylamino group, attack at position 3 is sterically hindered. vaia.com Consequently, the electrophile (NO₂⁺) preferentially attacks the less sterically encumbered position 5, which is para to the methyl group and meta to the strongly deactivating anilinium group. This leads to the formation of this compound as the major product.

Table 2: Summary of Substituent Effects in the Nitration of N,2-Dimethylaniline

| Substituent (at position) | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|

| -N(CH₃)₂ (1) (protonated to -N⁺H(CH₃)₂) | Strong deactivator (-I effect) | Meta-directing (to positions 3, 5) | High, especially at position 6 |

| -CH₃ (2) | Weak activator (+I effect, hyperconjugation) | Ortho-, para-directing (to positions 3, 5) | Moderate, especially at position 3 |

| Resultant Substitution | Governed by meta-direction of -N⁺H(CH₃)₂ and para-direction of -CH₃, with steric factors favoring the less hindered site. | Position 5 |

Chemical Reactivity and Functional Group Transformations of N,2 Dimethyl 5 Nitroaniline Systems

Reactivity of the Nitro Group

The nitro group is a pivotal functional moiety that strongly influences the chemical behavior of the entire molecule. It is highly susceptible to reduction and can also participate in more complex cyclization reactions.

The most common transformation of the nitro group in N,2-dimethyl-5-nitroaniline is its reduction to a primary amine, yielding N¹,N¹,2-trimethylbenzene-1,4-diamine. This reaction is of significant industrial importance as the resulting diamine serves as a precursor for pharmaceuticals and agrochemicals. smolecule.com The selective hydrogenation of the nitro group requires careful control over the catalyst and reaction conditions to avoid side reactions. smolecule.com

A variety of reducing agents and catalytic systems can accomplish this transformation. Catalytic hydrogenation using molecular hydrogen (H₂) with catalysts like palladium on carbon (Pd/C) or Raney Nickel is a widely employed method. commonorganicchemistry.com Specifically, for this compound, a slurry of the compound with Raney Nickel in ethanol, stirred under an atmosphere of hydrogen gas, has been shown to effectively produce the corresponding diamine. organic-chemistry.org

Advanced catalytic systems have been developed to enhance efficiency and selectivity. For instance, platinum nanoparticles supported on cerium dioxide (CeO₂) nanorods have demonstrated high efficacy, achieving 99% conversion of this compound to its amino derivative at room temperature (25°C) and atmospheric pressure. smolecule.com The success of this system is attributed to the unique properties of the CeO₂ support, which stabilizes the platinum particles and promotes hydrogen spillover, leading to high turnover frequencies. smolecule.com Other methods include the use of metallic iron in acidic media, a classic approach for reducing nitroanilines to phenylenediamines. researchgate.net

Table 1: Catalytic Systems for the Reduction of this compound

| Catalyst System | Reductant | Solvent | Temperature | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Pt/CeO₂ | H₂ (1 atm) | Not specified | 25°C | 99% Conversion | smolecule.com |

| Raney Nickel | H₂ (1 atm) | Ethanol | Room Temp. | 96% Yield | organic-chemistry.org |

Beyond simple reduction, the nitro group on the this compound scaffold can be involved in other synthetic transformations. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta-positions (relative to itself). However, the combined directing effects of the amino and methyl groups make further substitution complex.

The nitro group can serve as a key component in intramolecular cyclization reactions to form heterocyclic systems. For example, derivatives of 2-nitroaniline (B44862) can undergo cyclization to form benzimidazole (B57391) N-oxides. researchgate.net One specific method involves the cyclization of N-(2,4-dinitrophenyl)amino acids using a base like sodium hydroxide (B78521) in a dioxane/water mixture to yield 5-nitrobenzimidazole-N-oxides. researchgate.net While not a direct reaction of this compound itself, this illustrates a potential pathway for its derivatives. The nitro group is essential for this type of transformation, which proceeds through the formation of an intermediate that facilitates ring closure.

Furthermore, the presence of the nitro group is a prerequisite for certain multi-step syntheses where it is ultimately reduced, but its electronic influence is critical in earlier steps. For instance, in the synthesis of the drug Imatinib, the nitro group of a related starting material, 2-methyl-5-nitroaniline (B49896), is retained through several condensation steps before its eventual catalytic reduction. google.comgoogle.com

Catalytic Reduction to Corresponding Amino Derivatives

Transformations Involving the Substituted Amino Functionality

The N-methylated amino group is another reactive center in the molecule, participating in classic aromatic amine reactions such as diazotization, as well as various coupling and condensation processes.

The primary amino group of anilines is readily converted into a diazonium salt, and this compound is no exception. It undergoes diazotization in the presence of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5°C). smolecule.com The resulting diazonium salt is a valuable intermediate in the synthesis of azo dyes, which constitute a large class of commercial colorants. smolecule.comscialert.net

The diazonium salt of this compound is relatively stable, a feature enhanced by the steric hindrance provided by the methyl groups at the N- and ortho-positions, which helps prevent premature decomposition. smolecule.com This stable intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. miracosta.edu For example, coupling the diazonium salt of this compound with β-naphthol in an alkaline medium yields an azo dye with a maximum absorption (λₘₐₓ) value greater than 500 nm, characteristic of red and orange hues. smolecule.com

Table 2: Azo Coupling Reaction Example

| Diazonium Component | Coupling Component | Reaction Conditions | Product Type | λₘₐₓ | Reference |

|---|

The amino functionality of nitroanilines can participate in condensation and coupling reactions to build more complex molecules. A notable example is the formation of a guanidine (B92328) moiety, which is a key step in the synthesis of several pharmaceuticals, including the anticancer drug Imatinib. google.comgoogle.com In a process starting with the closely related 2-methyl-5-nitroaniline, the amino group reacts with cyanamide (B42294) in the presence of an acid to form N-(2-methyl-5-nitrophenyl)guanidine. google.comgoogle.com This guanidine derivative is then condensed with other reagents to construct the pyrimidine (B1678525) ring system of Imatinib. google.com This highlights a critical synthetic application where the amino group is transformed while the nitro group is preserved for a later reduction step.

Another documented condensation reaction is the synthesis of this compound itself, which can be achieved through the reaction of 2-methyl-5-nitroaniline with formaldehyde (B43269) in the presence of sodium methylate. smolecule.com

The N-methyl group of this compound can be cleaved through N-dealkylation reactions, which can be initiated by chemical reagents or photochemical means. The nitrosative N-dealkylation of N,N-dialkyl aromatic amines, for example, is a known transformation mediated by nitrous acid, where the regioselectivity of dealkylation can be dependent on the reaction acidity. researchgate.net The mechanism can involve oxidation of the amine to a radical cation by the nitrosonium ion (NO⁺), followed by hydrogen atom abstraction to form an iminium ion, which then decomposes to the dealkylated amine.

Photochemical reactions are also a significant pathway for the transformation of nitroanilines. Studies on 4-nitro-N,N-dimethylaniline, a close structural analog, show that it undergoes photoinduced N-demethylation. rsc.org Upon photoexcitation, the molecule is promoted to a triplet state, which can then react with an external acceptor or specific solvent conditions (e.g., methoxide (B1231860) ion in methanol) to cleave one of the N-methyl groups, yielding 4-nitro-N-methylaniline. rsc.org The reaction proceeds through a C-centered radical intermediate. rsc.org Similar photoreactions involving other nitrophenoxy derivatives can lead to complex intramolecular rearrangements and the formation of products like N-(2-hydroxyethyl)-2-hydroxy-5-nitroaniline from related starting materials. researchgate.net The efficiency and pathway of such photodegradation can be highly dependent on factors like pH and the solvent system. nih.govnih.gov

Condensation and Coupling Reactions (e.g., Guanidine Formation)

Reactivity of the Aromatic Ring and Alkyl Substituents of this compound

The reactivity of the this compound system is governed by the electronic and steric interplay of its three substituents on the aromatic ring: the N-methylamino group (-NHCH₃), the methyl group (-CH₃), and the nitro group (-NO₂). The N-methylamino group is a potent activating group, donating electron density to the ring through resonance, while the methyl group is a weaker activating group through an inductive effect. libretexts.org Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring. libretexts.org

Further Electrophilic Substitution Regioselectivity and Kinetics

The directing effects of the existing substituents on this compound determine the position of any subsequent electrophilic attack. The N-methylamino group is an ortho, para-director, the methyl group is also an ortho, para-director, and the nitro group is a meta-director. libretexts.orgfiveable.me The N-methylamino group, being the most powerful activating group, will exert the dominant directing influence. fiveable.me

In acidic media, commonly used for electrophilic substitution reactions like nitration, the basic amino group can be protonated to form an anilinium ion. gauthmath.comdoubtnut.com This protonated form becomes a deactivating, meta-directing group. gauthmath.comdoubtnut.com However, the presence of the N-methyl group provides some steric hindrance to protonation and subsequent electrophilic attack.

Given the positions of the existing substituents (N-methylamino at C1, methyl at C2, and nitro at C5), the potential sites for electrophilic substitution are C3, C4, and C6.

Attack at C4: This position is para to the strongly activating N-methylamino group and meta to the deactivating nitro group. This makes it a highly favored position for electrophilic attack.

Attack at C6: This position is ortho to the N-methylamino group, which would typically be a favored site. However, it is also ortho to the deactivating nitro group, which would disfavor substitution.

Attack at C3: This position is meta to the N-methylamino group and ortho to the methyl group, but also meta to the nitro group. The deactivating influence of the adjacent nitro group and the less favorable meta position relative to the strongest activating group make this site less likely to be attacked.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -NHCH₃ | C1 | Strongly Activating | Ortho, Para |

| -CH₃ | C2 | Weakly Activating | Ortho, Para |

| -NO₂ | C5 | Strongly Deactivating | Meta |

Oxidation Pathways of Aromatic Methyl Groups

The aromatic methyl group in this compound can be oxidized to a carboxylic acid, yielding 2-(methylamino)-4-nitrobenzoic acid. This transformation typically requires strong oxidizing agents. The presence of the nitro group on the aromatic ring activates the methyl group towards oxidation. oup.comresearchgate.net

Several methods are commonly employed for the oxidation of methyl groups on nitroaromatic compounds:

Potassium Permanganate (KMnO₄): Oxidation of substituted alkylbenzenes with KMnO₄ is a classic method for producing the corresponding benzoic acids. libretexts.org For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using KMnO₄ in an aqueous solution at elevated temperatures. libretexts.org

Electro-generated Superoxide (B77818) Ion: Studies have shown that o- and p-nitrotoluenes can be oxidized to their respective carboxylic acids using electro-generated superoxide ions in dimethylformamide. oup.comresearchgate.net This process is believed to proceed through a nitrobenzaldehyde intermediate. oup.comresearchgate.net

Catalytic Air Oxidation: Nitrotoluenes can be efficiently oxidized to nitrobenzoic acids using air in the presence of catalysts like N-hydroxyphthalimide (NHPI) combined with cobalt and manganese salts. researchgate.net This method has been shown to be effective for p- and m-nitrotoluenes, and with modifications, for o-nitrotoluene as well. researchgate.net

Cerium(IV) Methanesulfonate (B1217627): The oxidation of o-nitrotoluene to o-nitrobenzaldehyde has been achieved using cerium(IV) methanesulfonate in a methanesulfonic acid medium. acs.org While this study focused on aldehyde formation, further oxidation to the carboxylic acid is a plausible subsequent step.

The oxidation of the methyl group in this compound is expected to proceed via a benzyl (B1604629) radical intermediate, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid. researchgate.net The specific conditions, such as the choice of oxidant, solvent, and temperature, would need to be optimized to achieve a high yield of the desired carboxylic acid product.

Interactive Data Table: Potential Oxidation Reactions of the Aromatic Methyl Group

| Oxidizing Agent/System | Expected Product | Notes |

| Potassium Permanganate (KMnO₄) | 2-(methylamino)-4-nitrobenzoic acid | A strong, non-catalytic oxidant. |

| Electro-generated Superoxide Ion | 2-(methylamino)-4-nitrobenzoic acid | Proceeds via an aldehyde intermediate. oup.comresearchgate.net |

| N-hydroxyphthalimide (NHPI) / Co(OAc)₂ / Mn(OAc)₂ / Air | 2-(methylamino)-4-nitrobenzoic acid | A catalytic system using air as the oxidant. researchgate.net |

| Cerium(IV) Methanesulfonate | 2-(methylamino)-4-nitrobenzaldehyde | Can potentially be further oxidized to the carboxylic acid. acs.org |

Advanced Spectroscopic and Structural Characterization of N,2 Dimethyl 5 Nitroaniline Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For N,2-dimethyl-5-nitroaniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with dynamic NMR techniques, offer a comprehensive view of its molecular framework and conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The structural assignment of this compound is achieved by analyzing the chemical shifts, coupling constants, and multiplicities of its NMR signals. While specific spectral data for this compound is not extensively published, its expected spectrum can be reliably predicted based on its precursor, 2-methyl-5-nitroaniline (B49896), and related isomers.

For the precursor, 2-methyl-5-nitroaniline, typical ¹H NMR data recorded in DMSO-d₆ shows distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. Specifically, the aromatic protons appear as a doublet around δ 7.15 ppm, another doublet at δ 7.09 ppm, and a doublet of doublets at δ 6.80 ppm. rsc.org The amine protons present as a broad singlet at δ 5.55 ppm, and the methyl protons give a singlet at δ 2.31 ppm. rsc.org

Upon N-methylation to form this compound, the key expected change in the ¹H NMR spectrum would be the replacement of the NH₂ singlet with a signal for the N-methyl group and a signal for the remaining N-H proton. The N-methyl signal would likely appear as a singlet or a doublet if coupled to the N-H proton. The aromatic signals would experience slight shifts due to the change in the electronic nature of the amino substituent.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-methyl-5-nitroaniline, signals are observed at δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, and 18.78 ppm in DMSO. rsc.org The introduction of the N-methyl group in this compound would introduce a new signal for the N-methyl carbon and induce shifts in the aromatic carbon signals, particularly the carbon atom bonded to the nitrogen (C1).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic H | 6.5 - 8.0 | d, dd | Positions and couplings depend on substitution pattern. |

| N-H | Variable | br s | Position is solvent and concentration dependent. |

| N-CH₃ | 2.8 - 3.2 | s or d | Singlet, or doublet if coupled to N-H. |

| Ar-CH₃ | 2.2 - 2.5 | s | Singlet for the methyl group on the aromatic ring. |

| ¹³C NMR | |||

| Aromatic C | 105 - 150 | Six distinct signals are expected. | |

| N-CH₃ | 30 - 40 |

This table is predictive and based on data from analogous compounds.

Variable-Temperature NMR and Dynamic Studies of Conformational Changes

Variable-temperature (VT) NMR experiments are powerful for investigating dynamic molecular processes, such as conformational changes and restricted rotation. ox.ac.uk For this compound, VT-NMR could be employed to study the rotational barrier around the C(aryl)-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons and the N-methyl group.

Studies on similar molecules have shown that VT-NMR can reveal the presence of different conformers or rotamers. reading.ac.uk The coalescence temperature observed in such experiments allows for the calculation of the activation energy for the rotational process. Furthermore, these dynamic studies can provide insight into the planarity of the molecule and the extent of conjugation between the amino group and the nitro-aromatic system. reading.ac.ukresearchgate.net The presence of intramolecular hydrogen bonding, for instance between the N-H group and an ortho-nitro group, can significantly influence these dynamics and can be probed using VT-NMR. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Elucidation of Characteristic Vibrational Modes and Functional Group Signatures

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its specific functional groups: the secondary amine (N-H), the nitro group (NO₂), the methyl groups (CH₃), and the substituted benzene (B151609) ring.

The key vibrational signatures include:

N-H Stretching: A characteristic sharp, medium-intensity band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretch. spectroscopyonline.com

NO₂ Stretching: The nitro group gives rise to two strong absorption bands: the asymmetric stretch (νas) typically appears around 1500-1560 cm⁻¹, and the symmetric stretch (νs) is found at 1335-1385 cm⁻¹. aip.org The strongest band in the Raman spectrum of the related N,N-dimethyl-p-nitroaniline is assigned to the NO₂ stretching mode, appearing around 1313 cm⁻¹. aip.org

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ range.

N-H Bending: An N-H bending (wagging) vibration for secondary aromatic amines is typically found in the 700-750 cm⁻¹ range. spectroscopyonline.com

C-N Stretching: The aromatic C-N stretching vibration is expected between 1250 and 1350 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | IR, Raman |

| NO₂ Symmetric Stretch | 1335 - 1385 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Analysis of Intermolecular Hydrogen Bonding Networks

The N-H group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the crystal packing and physical properties of the compound. High-resolution X-ray diffraction and vibrational spectroscopy are key techniques for analyzing these networks.

In the solid state, it is likely that this compound forms N-H···O hydrogen bonds, where the amine proton of one molecule interacts with a nitro-oxygen of a neighboring molecule. acs.org Such interactions are common in nitroanilines and often lead to the formation of chains or dimers. acs.orgmdpi.com A detailed study on the precursor, 2-methyl-5-nitroaniline, confirmed the presence of N-H···O synthons that create centrosymmetric dimers. acs.org The presence of the N-methyl group in this compound may introduce steric effects that alter the geometry of these hydrogen bonds compared to the primary amine precursor.

IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of an intermolecular H-bond typically causes the N-H stretching frequency to shift to a lower wavenumber (a red shift) and the band to become broader and more intense. tandfonline.comrsc.org By comparing the spectra in non-polar solvents (where the molecule is relatively free) with those in polar, basic solvents or in the solid state, the extent and strength of hydrogen bonding can be evaluated. rsc.org

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₈H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 167.0815, with experimental findings confirming this value at 167.0810. reading.ac.uk

Under electron impact (EI) ionization, the molecule will fragment in a predictable manner, providing clues to its structure. The molecular ion peak (M⁺˙) would be observed at m/z 166. Key fragmentation pathways for aromatic nitroamines include:

Alpha-Cleavage: Loss of a hydrogen radical or a methyl radical from the nitrogen atom is a common pathway for amines. libretexts.org Loss of a methyl group (∙CH₃) would result in a fragment ion at m/z 151.

Loss of Nitro Group: Cleavage of the C-NO₂ bond can lead to the loss of a nitro radical (∙NO₂) or nitric oxide (NO). Loss of ∙NO₂ (46 u) would produce an ion at m/z 120. youtube.com Loss of NO (30 u) would yield a fragment at m/z 136, a common rearrangement for aromatic nitro compounds. youtube.com

Aromatic Ring Fragmentation: The stable aromatic ring often remains intact, but subsequent fragmentation can occur, such as the loss of acetylene (B1199291) (C₂H₂). youtube.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the amine |

| 136 | [M - NO]⁺ | Loss of nitric oxide |

| 120 | [M - NO₂]⁺ | Loss of the nitro group |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a foundational technique for determining the three-dimensional atomic arrangement within a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that can be mathematically transformed to yield a model of the crystal structure.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and conformational details of a compound. It also reveals how individual molecules are arranged in the crystal lattice, a feature known as crystal packing. This packing is governed by various intermolecular interactions.

A search of scientific and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. While studies are available for related isomers and precursors, such as 2-methyl-5-nitroaniline, this data is not applicable to the target compound due to structural differences. acs.org Therefore, no crystallographic data table or detailed discussion on the molecular geometry and crystal packing of this compound can be provided.

Electron Charge Density Analysis and Topological Investigations of Intermolecular Interactions

High-resolution X-ray diffraction data allows for the mapping of the electron charge density distribution throughout the unit cell. This experimental charge density provides profound insights into the nature of chemical bonding and non-covalent interactions. Using theoretical frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), the topology of the electron density can be analyzed to identify and characterize intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the supramolecular architecture. acs.orgresearchgate.net

No experimental or theoretical electron charge density studies have been published for this compound. Such an analysis would require high-resolution single-crystal X-ray diffraction data, which is unavailable. Therefore, a topological investigation of its intermolecular interactions cannot be conducted.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases of a material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. It is used for phase identification, purity analysis, and the determination of unit cell parameters. researchgate.neticdd.comicdd.com

No powder X-ray diffraction patterns for this compound are available in the surveyed literature. Without this experimental data, it is not possible to provide a PXRD data table or discuss the crystalline phase identification for this specific compound.

Computational Chemistry and Theoretical Modeling of N,2 Dimethyl 5 Nitroaniline Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of N,2-dimethyl-5-nitroaniline. These methods provide a detailed picture of the molecule's electronic landscape and energetics.

Prediction of Electronic Structure and Spectroscopic Parameters

Theoretical calculations are crucial for predicting the electronic structure and spectroscopic characteristics of this compound. High-resolution single-crystal X-ray data, combined with ab initio calculations, have been used to study its electron charge distribution. acs.org These studies involve refining a rigid pseudoatom multipolar model on both experimental and theoretical X-ray data to obtain molecular atomic charges and dipolar moments. acs.org

DFT and Hartree-Fock (HF) methods are commonly used for these predictions. For instance, calculations on similar nitroaniline derivatives using the B3LYP functional with basis sets like 6-311++G(d,p) have been shown to accurately predict vibrational frequencies and electronic absorption spectra. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties, lowering the HOMO energy and making the molecule susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is a key parameter in assessing the molecule's reactivity and nonlinear optical (NLO) properties. researchgate.netmdpi.com For related nitroaniline compounds, this gap has been computed, and it is understood that a smaller gap often corresponds to higher NLO activity. researchgate.net

Table 1: Calculated Electronic Properties of a Related Nitroaniline Derivative (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 5.5728 eV |

| Dipole Moment | - |

| Data for a related nitroaniline derivative, not this compound specifically. researchgate.net |

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization studies are essential for determining the most stable three-dimensional arrangement of the this compound molecule. These studies often involve scanning the potential energy surface by systematically varying key dihedral angles. The presence of methyl groups, particularly in the ortho position to the amino group, can introduce steric hindrance, influencing the planarity of the molecule. reading.ac.uk

For related N,N-dimethylaniline derivatives, quantum chemical calculations have been performed to investigate the effects of nonplanarity and inversion of the dimethylamino nitrogen on the chemical shift tensor. acs.org These calculations help in understanding how the molecular geometry affects its properties. In a study on self-immolative systems, the CCNC torsion angle in related nitroaniline structures was found to be influenced by the electronic effects of the nitro group and steric effects of ortho-methyl groups. reading.ac.uk For instance, the presence of a nitro group can favor a more planar geometry, while ortho-methyl groups lead to an increased torsion angle due to steric clashes. reading.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and the influence of its environment, such as solvent molecules. While specific MD simulation studies solely focused on this compound are not prevalent in the provided search results, the methodology is widely applied to similar molecules. For example, MD simulations using force fields like AMBER have been employed to map hydrophobic interactions of related compounds with biological targets.

These simulations can model the molecule's movement over time, providing insights into its conformational flexibility, intermolecular interactions, and the effect of solvents on its structure and stability. The polarizable continuum model (PCM) is often used in conjunction with DFT calculations to examine the energetic behavior of molecules in different solvent media. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways and characterizing transition states are critical for understanding the chemical reactivity of this compound. This involves using quantum chemical methods to map out the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products, and characterizing the high-energy transition state structures.

For this compound, this could involve modeling reactions such as nitration, reduction of the nitro group, or diazotization. smolecule.comsmolecule.com For instance, the reduction of the nitro group to an amine is a significant transformation that can be modeled to understand the reaction mechanism. smolecule.com Theoretical studies on the denitrosation of related nitrosamines have proposed mechanisms involving protonated intermediates. acs.orgmit.edu Computational modeling can help elucidate the structures and energies of these intermediates and the transition states connecting them. While specific studies on this compound are not detailed, the principles are applicable.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models often use descriptors derived from the molecular structure, such as topological indices, to predict reactivity. kg.ac.rs

While a specific QSRR study for a series including this compound was not found in the search results, the compound is listed in a dataset for developing QSPR models for predicting the gas heat capacity of benzene (B151609) derivatives using topological indices. kg.ac.rs Such studies demonstrate the utility of computational descriptors in predicting the physicochemical properties and reactivity of compounds like this compound. The structure-activity relationships of its derivatives have been analyzed, indicating that the position and nature of substituents significantly influence their biological effectiveness. smolecule.com

Applications of N,2 Dimethyl 5 Nitroaniline in Advanced Organic Synthesis and Material Science

N,2-Dimethyl-5-Nitroaniline as a Versatile Synthetic Building Block

The specific arrangement of the amino, nitro, and methyl groups on the aromatic ring of this compound imparts a unique reactivity profile, making it a valuable precursor in multistep organic synthesis.

Intermediate in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The structural framework of this compound and its analogs is ideally suited for constructing various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutically active compounds. A prominent example is the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy. In one of the established synthetic routes, the related compound 2-methyl-5-nitroaniline (B49896) is a key starting material. researchgate.netpatsnap.comgoogle.comsioc-journal.cn

The synthesis involves converting 2-methyl-5-nitroaniline into a guanidine (B92328) derivative. This intermediate is then condensed with a pyridine-containing reactant to form a substituted pyrimidine (B1678525) ring, a central heterocyclic core of the Imatinib molecule. researchgate.netgoogle.com Subsequent reduction of the nitro group to an amine is a critical step that allows for the final acylation to yield the complex drug molecule. researchgate.netgoogle.com This multi-step process highlights how the nitroaniline scaffold is strategically employed to build complex, multi-ring systems with defined regiochemistry. sioc-journal.cn The synthesis of various other heterocyclic compounds, such as benzimidazoles, also relies on nitroaniline precursors like 2-nitroaniline (B44862). wikipedia.org

Table 1: Synthesis of Heterocyclic Compounds from Nitroaniline Precursors

| Starting Material | Key Intermediate | Resulting Heterocycle | Application/Significance |

|---|---|---|---|

| 2-Methyl-5-nitroaniline | N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)-pyrimidin-2-ylamine | Substituted Pyrimidine | Precursor for the anticancer drug Imatinib researchgate.netpatsnap.comgoogle.com |

Precursor for Complex Aromatic Systems and Functional Molecules

Beyond heterocycles, this compound serves as a foundational element for constructing elaborate aromatic molecules with specific functionalities. The selective reduction of its nitro group to form N,2-dimethyl-5-aminoaniline is a key transformation that opens pathways to a variety of derivatives. smolecule.com This resulting diamine is a valuable precursor for creating new pharmaceuticals and agrochemicals. smolecule.com

The synthesis of Imatinib again serves as an excellent case study. The process involves the initial formation of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, a complex aromatic system in its own right. google.com This intermediate is then further functionalized. The reduction of the nitro group to an amine is a pivotal step that enables the final amide bond formation, completing the synthesis of the target functional molecule. researchgate.netgoogle.com This demonstrates a common strategy in organic synthesis where the nitro group is carried through several steps before its transformation unlocks the final stage of the synthesis.

Development of Functional Materials and Optoelectronic Applications

The electronic properties of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, make it and its derivatives suitable for applications in materials science, particularly in the creation of dyes and optically active materials.

Advanced Dye and Pigment Synthesis

This compound and its unmethylated precursor, 2-methyl-5-nitroaniline, are important intermediates in the manufacture of dyes and pigments. smolecule.comontosight.ai Specifically, they are used to create azo dyes, which constitute a significant portion of commercial colorants. smolecule.com The precursor 2-methyl-5-nitroaniline is also known by the industrial name Fast Scarlet G Base and is used to synthesize a variety of pigments, including Pigment Red 17 and Pigment Red 22. jayfinechem.comguidechem.comfishersci.pt

The synthesis of azo dyes from this compound involves a two-step process:

Diazotization: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C) to form a diazonium salt. smolecule.com

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form the characteristic azo (-N=N-) bond, which acts as the chromophore responsible for the color of the dye. smolecule.com

The presence of the nitro and methyl groups on the aniline ring influences the electronic properties of the diazonium salt and, consequently, the color and stability of the final dye. smolecule.com This allows for the production of a wide spectrum of colors, including various shades of red, orange, and yellow. guidechem.com

Table 2: Examples of Dyes and Pigments from Nitroaniline Intermediates

| Intermediate | Dye/Pigment Class | Specific Examples |

|---|---|---|

| 2-Methyl-5-nitroaniline | Azo Dyes | Fast Scarlet G Base applications jayfinechem.comguidechem.com |

| 2-Methyl-5-nitroaniline | Pigments | Pigment Red 17, Pigment Red 22 guidechem.comfishersci.pt |

Research into Nonlinear Optical (NLO) Properties and Materials

Organic molecules featuring both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. Nitroaniline derivatives are a classic example of this "push-pull" molecular design. researchgate.net This structure facilitates intramolecular charge transfer, leading to a large molecular second-order hyperpolarizability (β), a key requirement for second-order NLO materials used in technologies like frequency conversion and optical switching.

While direct NLO studies on this compound are not extensively documented, research on its isomers and related derivatives demonstrates the potential of this class of compounds. For instance, N-benzyl-2-methyl-4-nitroaniline (BNA), an isomer derivative, is a well-studied organic NLO crystal with high nonlinearity. scispace.comnih.govoptica.org Studies on para-nitroaniline (p-NA) and its methyl-substituted derivatives show that the substitution pattern significantly affects the NLO properties. acs.orgnih.gov The presence of delocalized π-electrons in these organic molecules leads to large nonlinear responses. acs.org Materials with high hyperpolarizability are crucial for developing efficient NLO materials for photonic and optoelectronic applications. researchgate.net

Table 3: NLO Properties of Related Organic Crystals

This table presents data for a related isomer to illustrate the NLO potential of this compound family.

Polymer Chemistry Applications of Nitroaniline Derivatives

Nitroaniline derivatives are also finding applications in the field of polymer chemistry. They can be incorporated into polymer structures to impart specific functions, such as color, stability, or optical properties. For example, N-Methyl-4-nitroaniline, an isomer of the subject compound, is used as a polymer stabilizer to enhance the thermal and UV stability of polymers like polyvinyl chloride (PVC). chemicalbook.com

Furthermore, nitroaniline-based compounds can be used as photoinitiators in polymerization reactions. One study investigated the use of para-nitroaniline derivatives in the presence of an amine to initiate photopolymerization when irradiated with UV light. sciforum.net Another application involves creating molecularly imprinted polymers for the selective adsorption of pollutants like p-nitroaniline from water, highlighting its use in environmental applications. scientific.net These examples show that the reactivity and properties of nitroanilines allow them to be used both as additives to modify existing polymers and as key components in the synthesis of new polymer systems. chemicalbook.comscientific.net

Environmental Degradation and Transformation Mechanisms of N,2 Dimethyl 5 Nitroaniline Analogs

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves non-biological processes, primarily driven by light (photolysis) and chemical reactions. These pathways are crucial in determining the persistence of N,2-dimethyl-5-nitroaniline analogs in the environment.

Photolytic Decomposition Mechanisms and Environmental Stability

Photolytic decomposition, initiated by the absorption of sunlight, is a significant abiotic transformation pathway for many organic pollutants. jst.go.jp For nitroaniline derivatives, this process can involve complex reactions, including bond scission and rearrangement. jst.go.jp The stability of these compounds is often influenced by strong intramolecular hydrogen bonding, such as that between adjacent nitro and amino groups, which can make them resistant to thermal bond dissociation. nih.gov

The photodegradation of nitroaniline analogs can be highly dependent on environmental conditions such as pH. For instance, studies on ethanolamine (B43304) derivatives containing a p-nitroaniline moiety show that decomposition is most efficient at a pH of 11 or higher, achieving 100% conversion after two hours of irradiation. nih.gov In contrast, the meta-nitro analog shows significantly less degradation under the same conditions. nih.gov The decomposition of the para-nitroaniline derivative yields primary products such as p-nitroaniline and benzaldehyde (B42025). nih.gov Further degradation can occur, with benzaldehyde potentially oxidizing to benzoic acid. nih.gov

The cation of ortho-nitroaniline has demonstrated high stability, with its lowest-lying electronic excited state being more than 2 eV above the ground state, and energetic barriers to dissociation exceeding this energy. nih.gov Photons with at least 3.1 eV (400 nm) are required to induce its dissociation. nih.gov

Chemical Reduction Strategies using Advanced Catalytic Systems (e.g., Nanocatalysts)

The chemical reduction of the nitro group to an amino group is a primary pathway for detoxifying nitroaromatic compounds. Advanced catalytic systems, particularly those using metal nanoparticles, have shown high efficiency in this transformation. rsc.orgrsc.org These reactions typically employ a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate, and a catalyst to facilitate the transfer of electrons to the nitroaromatic compound. rsc.orgmdpi.comresearchgate.net

Various nanocatalysts have been developed for the reduction of nitroanilines, demonstrating the versatility of this approach. rsc.org A summary of different nanocatalytic systems is presented below.

| Catalyst System | Support/Stabilizer | Reducing Agent | Target Pollutant | Key Findings | Reference |

|---|---|---|---|---|---|

| Pt Nanoparticles | CeO₂ Nanorods | H₂ (1 atm) | This compound | Achieved 99% conversion to the amino derivative at 25°C. The CeO₂ support stabilizes Pt particles and promotes hydrogen spillover, leading to a high turnover frequency (TOF) of 1,200 h⁻¹. | smolecule.com |

| Pd–Au Bimetallic NPs | TiO₂ | Hydrazine monohydrate | Nitrobenzene | Completed reduction in 5 minutes under solvent-free conditions. High activity is attributed to the small particle size and strong metal-support interaction. | acs.org |

| Ag Nanoparticles | Co-polymerized p(Nipam)-based microgels | NaBH₄ | 4-Nitroaniline (B120555) (4-NA) | Catalytic efficacy increased with higher catalyst concentration due to a larger available surface area for the reaction. | rsc.org |

| Au Nanoparticles | Resorcinarene (cyclic oligomer) | NaBH₄ | 4-Nitroaniline (4-NA) | Demonstrated effective catalytic conversion of 4-NA to 4-phenylenediamine (4-PDA). | rsc.org |

| Bi₂S₃ Crystals | None (Wet chemical synthesis) | Not Specified | Nitroaromatics | Efficient catalyst, but the shape of the nanocatalyst can be altered after successive uses, reducing its efficacy. | rsc.org |

The mechanism for these catalytic reductions generally involves the adsorption of both the nitroaromatic compound and the reducing agent onto the surface of the nanocatalyst. rsc.org Electrons are then transferred from the reductant (e.g., BH₄⁻) to the nitro compound, facilitated by the metal nanoparticle, leading to the reduction of the nitro group. rsc.org

Ozonation and Other Advanced Oxidation Processes for Aqueous Remediation

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. mdpi.comresearchgate.net These processes are effective for treating compounds that are resistant to conventional methods. mdpi.comkirj.ee

Common AOPs include:

Ozonation (O₃): Ozone can directly react with organic compounds, although reaction rates can be slow for saturated molecules. kirj.ee In water treatment, ozonation can lead to the formation of by-products like N-nitrosodimethylamine (NDMA) from precursors such as dimethylamine, with the reaction yield being pH-dependent. nih.gov

O₃/H₂O₂: The combination of ozone with hydrogen peroxide enhances the production of hydroxyl radicals, accelerating degradation. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺/H₂O₂) generates •OH radicals. This process can be enhanced by UV or solar light (photo-Fenton), increasing its oxidative power. mdpi.comnih.gov For p-nitroaniline (PNA), the solar photo-Fenton process achieved over 98% degradation within 30 minutes under optimal conditions (pH 3.0, 10 mmol L⁻¹ H₂O₂, 0.05 mmol L⁻¹ Fe²⁺). nih.govresearchgate.net

Sulfate (B86663) Radical-Based AOPs: Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to form the sulfate radical (SO₄•⁻), another powerful oxidant. Magnetic iron oxide nanoparticles (Fe₃O₄) have been used to effectively activate persulfate for the degradation of recalcitrant contaminants like p-nitroaniline. mdpi.com

These AOPs effectively destroy the conjugated π-systems of aromatic rings, leading to the mineralization of the organic pollutants. nih.gov

Biotic Degradation Mechanisms and Biotransformation Pathways

Microorganisms have evolved diverse enzymatic systems to break down and utilize a wide range of environmental pollutants, including nitroaromatic compounds. nih.govrsc.org This biodegradation can proceed under both aerobic and anaerobic conditions. mdpi.com

Microbial Degradation Processes and Identification of Metabolic Intermediates

The microbial degradation of nitroaromatic compounds can follow several routes, including the reduction of the nitro group, oxidative removal of the nitro group, or dioxygenation. plos.org The presence of multiple electron-withdrawing nitro groups can make the aromatic ring resistant to initial oxidative attack, often favoring a reductive pathway first. rsc.orgmdpi.com

A key example is the aerobic degradation of N-methyl-4-nitroaniline (MNA), a close analog of this compound, by Pseudomonas sp. strain FK357. plos.org This bacterium can use MNA as its sole source of carbon, nitrogen, and energy. The degradation pathway involves a series of metabolic intermediates. plos.org

| Initial Compound | Bacterial Strain | Metabolic Intermediates | Proposed Degradation Steps | Reference |

|---|---|---|---|---|

| N-Methyl-4-nitroaniline (MNA) | Pseudomonas sp. strain FK357 | 4-Nitroaniline (4-NA), Formaldehyde (B43269), 4-Aminophenol (4-AP), 1,2,4-Benzenetriol (BT) | 1. N-demethylation of MNA to 4-NA and formaldehyde. 2. Monooxygenation of 4-NA to 4-AP with removal of the nitro group as nitrite (B80452). 3. Oxidative deamination of 4-AP to 1,2,4-benzenetriol. 4. Ring cleavage of 1,2,4-benzenetriol. | plos.org |

| 5-Nitroanthranilic acid (5NAA) | Bradyrhizobium sp. JS329 | 5-Nitrosalicylic acid (5NSA), Maleylpyruvate | 1. Aminohydrolase converts 5NAA to 5NSA. 2. Dioxygenase oxidizes 5NSA to open the aromatic ring. 3. Subsequent enzymatic steps lead to maleylpyruvate. | gatech.edu |

| 2-Nitrobenzoate (2NB) | Arthrobacter sp. SPG | Salicylate, Catechol | Reductive pathway where the nitro group is removed, followed by hydroxylation to form catechol. | mdpi.com |

In many cases, the initial step is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.govplos.org These reactive intermediates, particularly the nitroso and hydroxylamino forms, can be toxic. annualreviews.org In other pathways, a monooxygenase or dioxygenase enzyme can initiate the attack, leading to the removal of the nitro group as nitrite (NO₂⁻). mdpi.complos.org

Enzymatic Transformation and Reaction Specificity

The biotransformation of nitroaromatic compounds is mediated by specific enzymes with varying substrate specificities. nih.gov

Nitroreductases (NRs) are a major class of enzymes involved in this process. pnas.org These are typically FMN-dependent flavoenzymes that catalyze the two-electron reduction of a nitro group to a nitroso group, and subsequently to a hydroxylamine. nih.govmdpi.com They generally operate via a ping-pong bi-bi mechanism, where the enzyme's FMN cofactor is first reduced by a nicotinamide (B372718) cofactor (NADH or NADPH) and then re-oxidized by the nitroaromatic substrate. pnas.orgnih.gov While many nitroreductases like NfsA and NfsB from E. coli have broad substrate specificity, others exhibit a narrower range. pnas.orgnih.gov For example, the nitroreductase NfnB from Sphingopyxis sp. is specific toward dinitroaniline herbicides, performing both nitroreduction and N-dealkylation. nih.gov

Monooxygenases and Dioxygenases represent another critical group of enzymes. rsc.org These enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. plos.org In the degradation of MNA by Pseudomonas sp. strain FK357, a flavin-dependent monooxygenase was identified as being responsible for the conversion of the intermediate 4-nitroaniline to 4-aminophenol. plos.org This oxidative denitrification is a common mechanism in the aerobic degradation of nitro- and chloro-substituted aromatic compounds. plos.org

The specificity of these enzymes is determined by the amino acid residues in their active sites, which form binding pockets that position the substrate and cofactors for efficient catalysis. mdpi.com

Environmental Fate Modeling and Persistence Studies

The environmental fate and persistence of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation mechanisms, including biotic and abiotic transformations. Due to a scarcity of direct experimental studies on this compound, its environmental behavior is often inferred from data on closely related analogs, such as other nitroanilines and substituted anilines, and through the application of environmental fate models like Quantitative Structure-Activity Relationships (QSARs).

Models based on Quantitative Structure-Activity Relationships (QSARs) are crucial for predicting the environmental fate of chemicals when experimental data is limited. researchgate.netrsc.org These models correlate a chemical's structure with its properties and activities, such as biodegradability or toxicity. researchgate.netbiorxiv.org For nitroaromatic compounds, predictive models for their reduction rates often use parameters like one-electron reduction potentials. researchgate.netosti.gov Similarly, the biodegradation rates of substituted anilines have been shown to correlate with molecular properties such as steric parameters. researchgate.net The evaluation of new nitroaromatic compounds often requires models that can predict their environmental fate, including their susceptibility to nitro reduction. osti.gov

The persistence of a chemical is its ability to remain in a particular environment in an unaltered form. This compound is suspected to be a persistent compound. A safety data sheet for its isomer, 2-methyl-5-nitroaniline (B49896), indicates it is insoluble in water and not likely to be mobile in the environment, which suggests a tendency to persist. fishersci.comthermofisher.com Some sources suggest a half-life of several years in the environment for 2-methyl-5-nitroaniline, underscoring its potential persistence. ontosight.ai The persistence of aromatic amines is a known issue; for instance, compounds like 2,6-dimethyl aniline (B41778) and 2-chloro-4-nitroaniline (B86195) have been shown to be resistant to removal during aerobic sewage treatment simulation tests. nih.govacs.org

The primary abiotic degradation pathway for many aromatic amines in the atmosphere is reaction with photochemically produced hydroxyl radicals. dcceew.gov.au For 5-nitro-o-toluidine (an isomer of this compound), the estimated atmospheric half-life for this reaction is approximately 1.4 days. nih.gov In aquatic systems, photolysis can be a significant degradation route, and its rate can be enhanced by the presence of substances like humic acids. ymparisto.fi Conversely, hydrolysis is not considered an important environmental fate process for this compound, as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov

In soil and sediment, the fate of aromatic amines is complex. They can bind strongly to soil organic matter, particularly humus, through processes like covalent bonding. epa.govimrpress.com This strong sorption reduces their mobility and bioavailability but can also contribute to their long-term persistence in the soil matrix. epa.gov The mobility and sorption of anilines are also influenced by soil pH. epa.govacs.org